molecular formula C8H4BrF3O2 B112359 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde CAS No. 251300-30-8

5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde

Cat. No.: B112359
CAS No.: 251300-30-8
M. Wt: 269.01 g/mol
InChI Key: NCOPDQCEVBJGNB-UHFFFAOYSA-N
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Description

5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde (CAS: 251300-30-8) is a substituted benzaldehyde derivative with the molecular formula C₈H₄BrF₃O₂ and a molecular weight of 269.02 g/mol . Its canonical SMILES is C1=C(C=C(C(=C1C=O)O)C(F)(F)F)Br, reflecting the bromine atom at position 5, hydroxyl group at position 2, and trifluoromethyl (-CF₃) substituent at position 3 . Key physicochemical properties include:

  • Density: 1.8 ± 0.1 g/cm³
  • Boiling Point: 219.1 ± 35.0 °C (at 760 mmHg)
  • LogP: 3.86
  • Hydrogen Bond Donors/Acceptors: 1 donor, 5 acceptors .

This compound is utilized in proteomics research and organic synthesis, particularly as a precursor for bioactive molecules .

Properties

IUPAC Name

5-bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O2/c9-5-1-4(3-13)7(14)6(2-5)8(10,11)12/h1-3,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOPDQCEVBJGNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381362
Record name 5-bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde
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Molecular Weight

269.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251300-30-8
Record name 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde
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Record name 5-bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde
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Record name 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde typically involves the bromination of 2-hydroxy-3-(trifluoromethyl)benzaldehyde. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety of the process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules. It is synthesized through the bromination of 2-hydroxy-3-(trifluoromethyl)benzaldehyde using reagents such as bromine or N-bromosuccinimide (NBS). The typical yield from this reaction is around 66%.

Applications in Synthesis:

  • Building Block : It is utilized as a building block for synthesizing various pharmaceuticals and agrochemicals.
  • Synthetic Methodologies : The compound facilitates the development of new synthetic methodologies, especially in constructing fluorinated compounds that exhibit enhanced biological activity.

Biological Studies

The compound has garnered attention for its potential biological activities, particularly in enzyme inhibition and protein-ligand interactions.

  • Enzyme Inhibition : Research indicates that the compound can inhibit specific enzymes, which may affect metabolic pathways related to drug metabolism and detoxification.
  • Antimicrobial Properties : Preliminary studies have shown that it exhibits antimicrobial activity against several bacterial strains, suggesting potential applications in antibiotic development .
  • Anticancer Potential : Some investigations suggest that it may induce apoptosis in cancer cells, highlighting its potential use in cancer therapy .
  • Neuroprotective Effects : Evidence points to its ability to modulate neurotransmitter systems, offering neuroprotective benefits.

Industrial Applications

In addition to its research applications, this compound is employed in various industrial processes.

Industrial Uses:

  • Specialty Chemicals Production : The compound is used in manufacturing specialty chemicals due to its unique reactivity.
  • Proteomics Research : It serves as a tool for proteomics research, aiding in the study of protein interactions and functions .

Case Study 1: Antimicrobial Activity

A study examined the antimicrobial efficacy of this compound against common bacterial pathogens. Results indicated significant inhibition zones, suggesting its potential role as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Properties

Research focused on the compound's effect on cancer cell lines demonstrated that it could effectively induce apoptosis through specific signaling pathways. This finding opens avenues for further exploration in anticancer drug development.

Mechanism of Action

The mechanism of action of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table compares 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde with structurally related benzaldehyde derivatives:

Compound Name CAS Molecular Formula MW (g/mol) Key Substituents Boiling Point (°C) Application
This compound 251300-30-8 C₈H₄BrF₃O₂ 269.02 Br (C5), -OH (C2), -CF₃ (C3) 219.1 ± 35.0 Proteomics, organic synthesis
2-Bromo-5-(trifluoromethyl)benzaldehyde 102684-91-3 C₈H₄BrF₃O 253.02 Br (C2), -CF₃ (C5) Not reported Intermediate for pharmaceuticals
5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde 1291487-26-7 C₈H₃BrF₄O 271.0 Br (C5), -F (C2), -CF₃ (C3) Not reported Specialty chemical synthesis
5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde 497959-32-7 C₈H₄BrF₃O₃ 285.02 Br (C5), -OH (C2), -OCF₃ (C3) Not reported Not reported
3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde Not reported C₁₁H₁₃BrO₂ 265.13 Br (C3), -OH (C2), -C(CH₃)₃ (C5) Not reported Crystallography studies

Key Observations :

  • Trifluoromethyl vs. Trifluoromethoxy : Replacement of -CF₃ with -OCF₃ (as in 497959-32-7) increases molecular weight by ~16 g/mol but reduces hydrophobicity (predicted LogP ~2.8) .
  • Fluorine Substitution : Adding fluorine at position 2 (1291487-26-7) marginally increases molecular weight and may enhance metabolic stability .
  • tert-Butyl Group : The tert-butyl substituent in 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde reduces electrophilicity compared to -CF₃, affecting reactivity in condensation reactions .

Crystallographic and Spectroscopic Data

  • This compound :

    • ¹H NMR (CDCl₃) : δ 11.63 (s, 1H, -OH), 9.91 (s, 1H, -CHO), 7.93 (d, J = 2.4 Hz, 1H), 7.89 (d, J = 2.4 Hz, 1H) .
    • Hydrogen Bonding : Intramolecular H-bonding between -OH and aldehyde groups stabilizes the planar structure .
  • 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde :

    • Crystal Structure : Orthorhombic space group $ P21212_1 $, with O–H···O hydrogen bonds (1.82 Å) .

Biological Activity

5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, synthesis, and applications in research.

Chemical Structure and Synthesis

This compound, with the CAS number 251300-30-8, features a bromine atom, a hydroxyl group, and a trifluoromethyl group attached to a benzaldehyde structure. The synthesis typically involves the bromination of 2-hydroxy-3-(trifluoromethyl)benzaldehyde using bromine or N-bromosuccinimide (NBS) under controlled conditions, yielding about 66% efficiency as a brown oil .

Antimicrobial Properties

Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced biological activity, particularly in antimicrobial applications. For example, the presence of the trifluoromethyl group in this compound has been shown to increase potency against various microbial strains compared to non-fluorinated analogs .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit growth in several cancer cell lines. For instance, compounds with similar structures have shown IC50 values (the concentration required to inhibit cell growth by 50%) ranging from low micromolar concentrations against human cancer cell lines . The mechanism often involves the inhibition of key enzymes or receptors involved in tumor progression.

Enzyme Inhibition

This compound is noted for its potential to inhibit specific enzymes. Studies suggest that it may interact with molecular targets such as kinases or phosphatases, modulating their activity through competitive inhibition or allosteric effects . This property is particularly useful in drug development for targeting pathways involved in diseases like cancer and inflammation.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Binding : The aldehyde group can form covalent bonds with nucleophilic sites on enzymes, altering their activity.
  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing signaling pathways critical for cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies and Research Findings

StudyCell LineIC50 ValueNotes
HL-60 (Leukemia)10.32 μMEffective against leukemia cells.
HCT-15 (Colon)6.62 μMSignificant growth inhibition observed.
MCF-7 (Breast)0.66 μMHigh selectivity against cancer cells compared to normal cells.

These findings illustrate the compound's potential as a lead candidate for further drug development targeting specific types of cancer.

Q & A

What synthetic methodologies are effective for preparing 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde, and how can reaction conditions be optimized?

Answer:
Synthesis typically involves multi-step strategies:

  • Bromination and Trifluoromethyl Introduction: Use brominated phenylboronic acids (e.g., 2-Bromo-5-(trifluoromethyl)phenylboronic acid) in Suzuki-Miyaura cross-coupling reactions to install the trifluoromethyl group .
  • Formylation: Directed ortho-metalation or Vilsmeier-Haack formylation to introduce the aldehyde group at the 2-position.
  • Hydroxylation: Selective oxidation or protection/deprojection of phenolic hydroxyl groups.

Optimization Tips:

  • Monitor reaction progress via TLC or HPLC to avoid over-bromination.
  • Use anhydrous conditions for trifluoromethylation to prevent hydrolysis .

How can spectroscopic data (NMR, IR, MS) resolve ambiguities in structural characterization of this compound?

Answer:
Key spectral features:

  • ¹H NMR: Aldehyde proton appears as a singlet near δ 10.2–10.5 ppm. Hydroxyl proton (exchangeable) may be broad near δ 9.5–10.0 ppm.
  • ¹³C NMR: Trifluoromethyl (CF₃) carbons show splitting (¹J₃₁₉ = 270–280 Hz) .
  • IR: Strong C=O stretch (aldehyde) at ~1700 cm⁻¹ and O–H stretch (phenolic) at ~3300 cm⁻¹.
  • MS: Molecular ion peak ([M+H]⁺) expected at m/z 283 (C₈H₄BrF₃O₂).

Data Ambiguity Resolution:

  • Compare with analogs like 5-Bromo-2-hydroxybenzaldehyde thiosemicarbazone, where aldehyde reactivity confirms functional group placement .

What crystallographic techniques are suitable for determining the molecular structure of this compound?

Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Use SHELXL for refinement (high-resolution data) and ORTEP-3 for visualization .

  • Key Parameters:

    ParameterExample Data (from analogs)
    Space groupP2₁/c
    Unit cell dimensionsa = 8.42 Å, b = 10.15 Å, c = 14.20 Å
    R-factor< 0.05

Challenges:

  • Crystallize under slow evaporation (acetone/hexane) due to low solubility.

How can contradictions between spectroscopic and crystallographic data be resolved?

Answer:

  • Tautomerism Check: The aldehyde and hydroxyl groups may form intramolecular hydrogen bonds, altering spectral vs. solid-state structures. Validate via:
    • Variable-temperature NMR to detect dynamic equilibria.
    • SCXRD to confirm hydrogen bonding patterns (e.g., O–H···O=C interactions) .

Example:
In 5-Bromo-2-hydroxybenzaldehyde thiosemicarbazone, SCXRD confirmed planar geometry despite NMR suggesting rotational freedom .

What strategies are recommended for designing derivatives to study structure-activity relationships (SAR)?

Answer:

  • Derivatization Pathways:
    • Thiosemicarbazones: React the aldehyde with thiosemicarbazide to study metal-binding properties .
    • Schiff Bases: Condense with amines for bioactivity screening.

SAR Considerations:

  • The trifluoromethyl group enhances lipophilicity and metabolic stability .
  • Bromine substitution influences electronic effects (Hammett σₚ⁺ ≈ 0.86).

What purification challenges arise due to the compound’s reactive aldehyde group, and how are they addressed?

Answer:

  • Challenges: Aldehyde oxidation or dimerization during chromatography.
  • Solutions:
    • Use silica gel pretreated with 1% acetic acid to suppress aldol condensation.
    • Employ low-temperature recrystallization (e.g., ethanol/water) .

Safety Note:

  • Handle under inert atmosphere if sensitive to moisture .

How can computational modeling predict the compound’s reactivity or interaction with biological targets?

Answer:

  • DFT Calculations: Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., aldehyde carbon).
  • Docking Studies: Use PubChem data (CID: pending) to model interactions with enzymes like cytochrome P450 .

Example:
Analogous trifluoromethylbenzaldehydes show strong binding to hydrophobic enzyme pockets .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde
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5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde

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